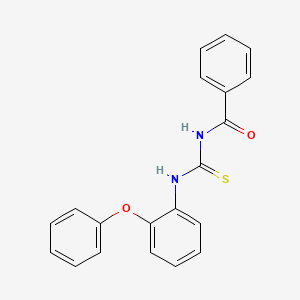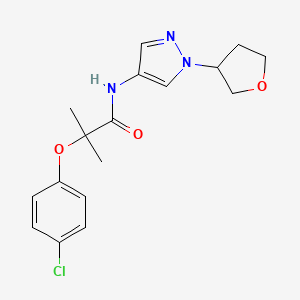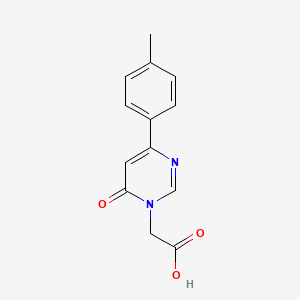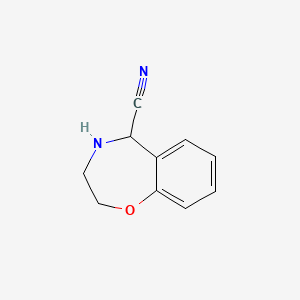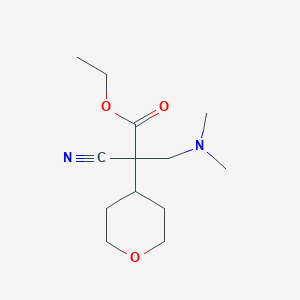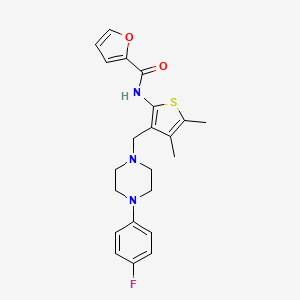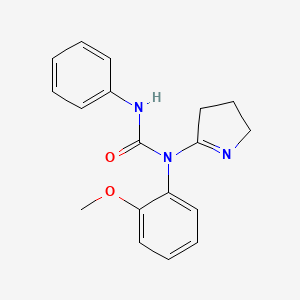![molecular formula C17H12FN5O2S B2493085 2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-57-6](/img/structure/B2493085.png)
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . The molecule also contains a benzenesulfonamide group and a fluorine atom attached to the second carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring and the benzenesulfonamide group would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The presence of reactive groups like the triazolo[4,3-b]pyridazine ring and the benzenesulfonamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which our compound belongs, has shown promise as an anticancer agent. Researchers have explored its potential in inhibiting cancer cell growth, inducing apoptosis, and interfering with tumor progression . Further studies are needed to elucidate specific mechanisms and optimize its efficacy.
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its potential as an antibacterial and antifungal agent makes it relevant for combating infections. Researchers have investigated its mode of action and explored its use in drug development .
Analgesic and Anti-Inflammatory Effects
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, including our compound, have demonstrated analgesic and anti-inflammatory properties. These effects may be valuable for managing pain and inflammation associated with various conditions .
Antioxidant Activity
The compound’s antioxidant properties make it relevant for protecting cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and maintaining overall health .
Antiviral Potential
Researchers have explored the compound’s antiviral activity, particularly against specific viruses. Its ability to inhibit viral replication or entry could be significant in the context of viral infections .
Enzyme Inhibitors
The compound acts as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have therapeutic implications, especially in diseases related to these enzymes .
Anti-Lipase Activity
Lipase inhibitors are relevant for managing obesity and related metabolic disorders. The compound’s anti-lipase activity warrants further investigation for potential therapeutic applications .
Aromatase Inhibition
Aromatase inhibitors are crucial in breast cancer treatment. The compound’s potential as an aromatase inhibitor could contribute to novel drug development strategies .
Mechanism of Action
Future Directions
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring its potential biological activities, optimizing its synthesis process, or investigating its physical and chemical properties in more detail .
properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-14-6-1-2-7-16(14)26(24,25)22-13-5-3-4-12(10-13)15-8-9-17-20-19-11-23(17)21-15/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKPORNRSITIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

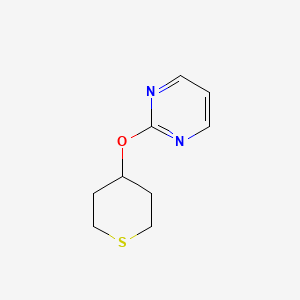
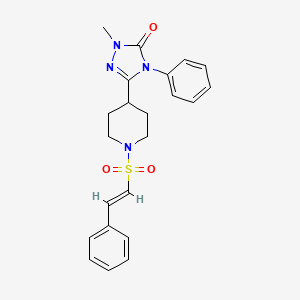
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)

